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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Matrix protein 1
(M1) 58-66 amino acid sequence across various influenza virus strains. The M1 protein is a
crucial structural component of the influenza virus, and the 58-66 region, with the sequence
GILGFVFTL, is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope,
particularly in individuals expressing the HLA-A*02:01 allele.[1][2] Understanding the extent of
its conservation is paramount for the development of universal influenza vaccines and novel
antiviral therapies targeting this epitope.

Data Presentation: Quantitative Analysis of M1 (58-
66) Conservation

The M1 (58-66) epitope is highly conserved across Influenza A virus strains.[1][2] Analysis of
available sequence data from various influenza A subtypes, as well as Influenza B and C
viruses, reveals the following conservation rates for the canonical GILGFVFTL sequence.
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Protocol 1: Amplification and Sequencing of the
Influenza A M1 Gene

This protocol outlines the methodology for the specific amplification and sequencing of the
influenza A virus M1 gene to determine the sequence of the 58-66 region.

1. RNA Extraction:

o Viral RNA is extracted from clinical samples (e.g., hasopharyngeal swabs) or virus-infected
cell culture supernatants using a commercial viral RNA extraction kit, following the
manufacturer's instructions.

2. Primer Design for M1 Gene Amplification:

o Degenerate primers targeting conserved regions of the influenza A M1 gene are designed to
ensure broad reactivity across different subtypes.[5]

o Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'
» Reverse Primer Example: 5'-AATCCGCTCATAGGGAGTC-3'

» Note: Primer sequences should be validated against a comprehensive database of influenza
A M1 sequences.

3. One-Step Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

o Aone-step RT-PCR is performed to reverse transcribe the viral RNA and amplify the M1
gene cDNA in a single reaction.

¢ Reaction Mixture:

[¢]

5 uL of extracted viral RNA

[¢]

1 pL of each primer (10 puM)

o

12.5 pL of 2x One-Step RT-PCR Master Mix

o

Nuclease-free water to a final volume of 25 pL
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e Thermocycling Conditions:
o Reverse Transcription: 50°C for 30 minutes
o Initial Denaturation: 95°C for 15 minutes
o 40 cycles of:
» Denaturation: 94°C for 30 seconds
» Annealing: 55°C for 30 seconds
» Extension: 72°C for 1 minute
o Final Extension: 72°C for 10 minutes
4. PCR Product Purification and Sanger Sequencing:

o The amplified PCR product is visualized on an agarose gel to confirm the correct size
(approximately 759 bp for the full M1 coding region).

e The PCR product is then purified using a commercial PCR purification Kit.

e Sanger sequencing is performed on the purified product using the same forward and reverse
primers used for amplification.[6][7]

Protocol 2: Bioinformatics Analysis of M1 (58-66)
Sequence Conservation

This protocol describes the computational workflow to analyze the conservation of the M1 (58-
66) sequence.

1. Sequence Retrieval:

 Influenza A, B, and C M1 protein sequences are retrieved from public databases such as the
NCBI Influenza Virus Database and the Influenza Research Database (IRD).[8][9]

2. Multiple Sequence Alignment (MSA):
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e The retrieved M1 protein sequences are aligned using a multiple sequence alignment tool
such as Clustal Omega.[10][11]

o Parameters: Default parameters are generally sufficient for closely related viral proteins. For
more divergent sequences, adjusting the gap opening and extension penalties may be
necessary.

3. Conservation Analysis:

» The aligned sequences are visually inspected in an alignment viewer to assess the
conservation of the 58-66 region (corresponding to GILGFVFTL in the reference sequence).

e The percentage of sequences that perfectly match the canonical GILGFVFTL epitope is
calculated.

Mandatory Visualizations
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Caption: MHC Class | antigen presentation pathway of the influenza M1 (58-66) epitope.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Conservation of the M1 (58-66) Sequence Across
Influenza Strains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612792#conservation-of-m1-58-66-sequence-across-
influenza-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States
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